2-Mercaptoethyl decanoate
Description
2-Mercaptoethyl decanoate is a sulfur-containing organic compound with the molecular formula C₁₂H₂₂O₂S. It consists of a decanoate (a 10-carbon saturated fatty acid ester) linked to a 2-mercaptoethyl group (–SCH₂CH₂–). This structure confers unique chemical properties, including thiol reactivity and lipophilicity, making it relevant in specialty chemical synthesis, flavor/fragrance industries, and polymer chemistry. The mercapto (–SH) group enables participation in disulfide bond formation, redox reactions, and nucleophilic substitutions, while the decanoate chain enhances solubility in nonpolar media .
Properties
CAS No. |
68928-33-6 |
|---|---|
Molecular Formula |
C12H24O2S |
Molecular Weight |
232.38 g/mol |
IUPAC Name |
2-sulfanylethyl decanoate |
InChI |
InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-12(13)14-10-11-15/h15H,2-11H2,1H3 |
InChI Key |
ZXNNPJMEFLZCMP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCS |
Canonical SMILES |
CCCCCCCCCC(=O)OCCS |
Appearance |
Solid powder |
Other CAS No. |
68928-33-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Mercaptoethyl decanoate; 2-sulfanylethyl decanoate; Decanoic acid, 2-mercaptoethyl ester. |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Mercaptoethyl Stearate (CAS 27564-01-8)
- Structure: Stearic acid (C18 saturated) esterified with 2-mercaptoethanol.
- Key Differences: Chain Length: The stearate chain (C18) is longer than decanoate (C10), increasing molecular weight (344.6 g/mol vs. ~258.4 g/mol for decanoate) and lipophilicity. Physical Properties: Longer chains typically elevate melting points. For example, methyl stearate melts at ~39°C, while methyl decanoate melts at −18°C, suggesting similar trends for mercaptoethyl esters .
- Applications : Used in lubricants and polymer stabilizers due to enhanced thermal stability from the longer chain .
2-Mercaptoethyl Oleate
- Structure: Oleic acid (C18 monounsaturated) esterified with 2-mercaptoethanol.
- Key Differences: Unsaturation: The cis double bond in oleate reduces packing efficiency, lowering melting point compared to saturated analogs. Reactivity: Unsaturation allows for hydrogenation or oxidation reactions, unlike saturated decanoate.
- Market Data: Global demand for high-purity (≥99%) 2-mercaptoethyl oleate is driven by pharmaceutical intermediates, whereas decanoate derivatives may see niche use in agrochemicals .
Methyl 2-Mercaptopropionate (CAS 53907-46-3)
- Structure: Propionic acid (C3) esterified with methyl mercaptoethanol.
- Key Differences: Chain Length: Shorter propionate chain increases volatility and water solubility. Ester Group: Methyl ester vs. ethyl in decanoate alters hydrolysis kinetics and metabolic pathways.
- Applications: Used as a flavoring agent (e.g., tropical fruit notes) and in photopolymer resins .
Physicochemical Properties and Reactivity
| Property | 2-Mercaptoethyl Decanoate | 2-Mercaptoethyl Stearate | 2-Mercaptoethyl Oleate | Methyl 2-Mercaptopropionate |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₂₂O₂S | C₂₀H₄₀O₂S | C₂₀H₃₈O₂S | C₄H₈O₂S |
| Molecular Weight (g/mol) | ~258.4 | 344.6 | 342.6 | 136.2 |
| Solubility | Low in water; soluble in organic solvents | Similar to decanoate but higher lipid solubility | Enhanced solubility in oils due to unsaturation | Miscible in polar solvents |
| Reactivity | Thiol oxidation to disulfides; ester hydrolysis | Slower hydrolysis due to longer chain | Susceptible to oxidation at double bond | Rapid ester hydrolysis |
Market and Regulatory Landscape
- Regulatory Status: Not explicitly regulated, but safety data sheets (SDS) recommend handling under ventilated conditions due to thiol volatility .
- Market Trends: Demand for this compound is niche, driven by R&D in polymer and agrochemical sectors. In contrast, oleate and stearate derivatives dominate industrial lubricant markets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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